molecular formula C14H21NO4S B577556 t-Butyl N-[3-(propane-1-sulfonyl)phenyl]carbamate CAS No. 1373233-47-6

t-Butyl N-[3-(propane-1-sulfonyl)phenyl]carbamate

Cat. No. B577556
M. Wt: 299.385
InChI Key: YABQZKGJXREIFR-UHFFFAOYSA-N
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Description

T-Butyl N-[3-(propane-1-sulfonyl)phenyl]carbamate, also known as TPSC, is a chemical compound with the molecular formula C14H21NO4S . It has a molecular weight of 299.39 . The compound has gained attention in recent years due to its potential applications in various scientific fields.


Synthesis Analysis

Carbamates, such as t-Butyl N-[3-(propane-1-sulfonyl)phenyl]carbamate, are useful protecting groups for amines. They can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group . A three-component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates .


Molecular Structure Analysis

The InChI code for t-Butyl N-[3-(propane-1-sulfonyl)phenyl]carbamate is 1S/C14H21NO4S/c1-5-9-20(17,18)12-8-6-7-11(10-12)15-13(16)19-14(2,3)4/h6-8,10H,5,9H2,1-4H3,(H,15,16) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

T-Butyl N-[3-(propane-1-sulfonyl)phenyl]carbamate has a molecular weight of 299.39 . More specific physical and chemical properties are not available from the search results.

Scientific Research Applications

Spectroscopic and Structural Analysis

The study of sulphur-containing compounds, including carbamates like t-Butyl N-[3-(propane-1-sulfonyl)phenyl]carbamate, often involves detailed spectroscopic and structural analyses. For example, research has been conducted on compounds with similar structures, examining their absorption spectra in various solvents and their crystalline structures. These studies provide insights into the electronic properties and molecular arrangements of such compounds, contributing to a deeper understanding of their potential applications in materials science and chemistry (Lewanowicz et al., 1996).

Organic Synthesis and Chemical Transformations

Compounds like t-Butyl N-[3-(propane-1-sulfonyl)phenyl]carbamate serve as building blocks in organic synthesis. They can undergo various chemical transformations, providing a pathway to synthesize a wide range of organic molecules. For instance, tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a class of compounds related to t-Butyl N-[3-(propane-1-sulfonyl)phenyl]carbamate, have been utilized as N-(Boc) nitrone equivalents in reactions with organometallics to produce N-(Boc)hydroxylamines. These transformations highlight the versatility of such carbamates in organic chemistry, enabling the synthesis of complex molecules for pharmaceutical and material science applications (Guinchard et al., 2005).

Catalysis and Regioselectivity

The unique structural features of t-Butyl N-[3-(propane-1-sulfonyl)phenyl]carbamate and related compounds can influence catalytic processes, particularly in terms of regioselectivity. Research has shown that cation-exchanged sulfonic acid resin catalysts, which could potentially involve compounds with sulfonyl groups, exhibit improved regioselectivity in certain organic reactions compared to liquid mineral acid catalysts. This enhanced selectivity is crucial for achieving desired outcomes in complex chemical syntheses, making such compounds valuable in catalysis research (Sung et al., 1993).

Antimicrobial Applications

While not directly related to t-Butyl N-[3-(propane-1-sulfonyl)phenyl]carbamate, research into sulfonate derivatives with heterocyclic molecules has indicated potential antimicrobial applications. These studies explore the introduction of sulfopropyl and sulfobutyl groups into molecules to enhance water solubility and confer anionic character, which can be critical for antimicrobial activity. Such research underscores the broader potential of sulfonyl-containing compounds in developing new antimicrobial agents (Fadda et al., 2016).

properties

IUPAC Name

tert-butyl N-(3-propylsulfonylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S/c1-5-9-20(17,18)12-8-6-7-11(10-12)15-13(16)19-14(2,3)4/h6-8,10H,5,9H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABQZKGJXREIFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=CC=CC(=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90742967
Record name tert-Butyl [3-(propane-1-sulfonyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

t-Butyl N-[3-(propane-1-sulfonyl)phenyl]carbamate

CAS RN

1373233-47-6
Record name tert-Butyl [3-(propane-1-sulfonyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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